
2,3-Xylenol, 6-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Xylenol, 6-ethyl-: is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a derivative of xylenol, characterized by the presence of an ethyl group at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Xylenol, 6-ethyl- typically involves the alkylation of xylenol derivatives. One common method is the Friedel-Crafts alkylation, where xylenol is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 2,3-Xylenol, 6-ethyl- often involves the methylation of phenol using methanol in the presence of metal oxide catalysts. This process is efficient and yields high purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Xylenol, 6-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into various hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl and methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated xylenol derivatives.
Substitution: Halogenated or nitrated xylenol derivatives.
Applications De Recherche Scientifique
2,3-Xylenol, 6-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Xylenol, 6-ethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,6-Xylenol: Another isomer of xylenol with methyl groups at the 2nd and 6th positions.
3,5-Xylenol: An isomer with methyl groups at the 3rd and 5th positions.
2,4-Xylenol: An isomer with methyl groups at the 2nd and 4th positions.
Uniqueness: 2,3-Xylenol, 6-ethyl- is unique due to the presence of an ethyl group at the 6th position, which imparts distinct chemical and physical properties compared to other xylenol isomers. This structural variation influences its reactivity, solubility, and applications in various fields .
Propriétés
Numéro CAS |
18441-55-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
6-ethyl-2,3-dimethylphenol |
InChI |
InChI=1S/C10H14O/c1-4-9-6-5-7(2)8(3)10(9)11/h5-6,11H,4H2,1-3H3 |
Clé InChI |
DGWHZFYSJFCOMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


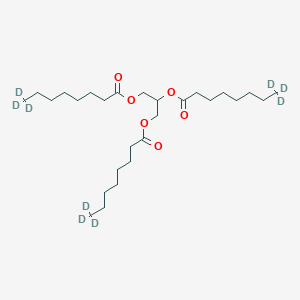
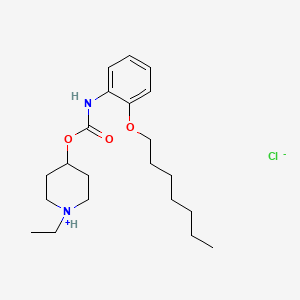
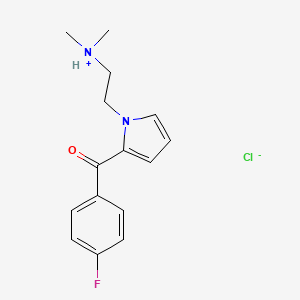

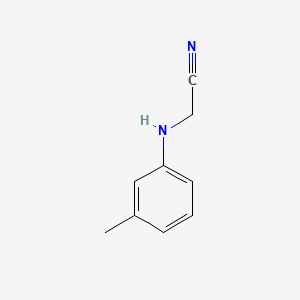
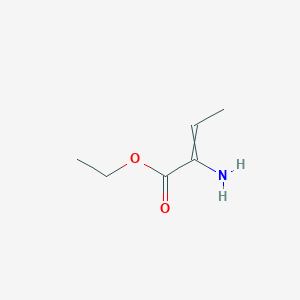
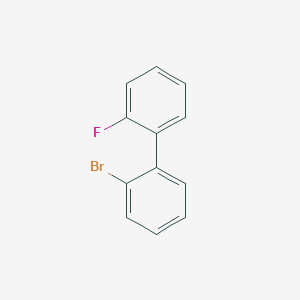
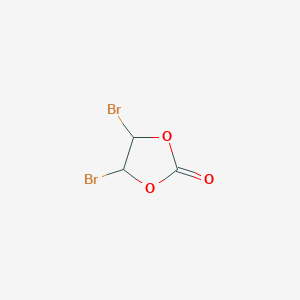
![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)



